
Propane-d8
概要
説明
Propane-d8 is an isotope of propane, a hydrocarbon gas that is used for a variety of applications in the laboratory, industry, and home. Propane-d8 is a stable isotope of propane that has been labeled with deuterium, a heavy isotope of hydrogen. The presence of deuterium in the molecule gives propane-d8 a different chemical and physical properties than regular propane. This makes propane-d8 a useful tool for a variety of scientific research applications.
科学的研究の応用
Catalysis and Chemical Synthesis
Propane-d8 plays a crucial role in the field of catalysis, particularly in the dehydrogenation processes to produce propene . Propene is a valuable platform chemical with widespread applications in the polymer and chemical industry. The development of catalysts for “green” propane production is a significant area of research, aiming to create sustainable sources of propene.
Environmental Science
In environmental science, Propane-d8 is used to study the catalytic oxidation of propane to reduce emissions of volatile organic compounds (VOCs) . Research focuses on developing catalysts that can efficiently convert propane into less harmful substances at lower temperatures, contributing to pollution control and cleaner air.
Energy Production
Propane-d8 is investigated for its potential in energy production, particularly in the feasibility of liquid propane gas (LPG) direct injection engines . These engines could offer a lower-carbon lifecycle for medium-duty engines and are seen as a promising technology for cleaner propulsion.
Materials Science
In materials science, Propane-d8 is utilized in the development of new catalysts for the dehydrogenation of propane . These advancements are crucial for producing materials like propene, which is a precursor for many polymers and industrial chemicals.
Agriculture
Propane-d8, as a derivative of propane, can be linked to agricultural applications where propane is used for powering equipment and machinery, grain drying, and greenhouse heating . The research into “green” propane could lead to more sustainable agricultural practices.
Food Industry
In the food industry, propane is a common fuel for cooking and heating. Propane-d8 could be used in research to develop more efficient and cleaner-burning appliances for food service operations .
作用機序
Target of Action
Propane-d8, also known as perdeuteropropane, is a deuterated derivative of propane . It is primarily used in scientific research, particularly in studies involving combustion and other chemical reactions . The primary targets of Propane-d8 are the enzymes and proteins involved in these reactions .
Mode of Action
The mode of action of Propane-d8 is similar to that of propane, with the key difference being the presence of deuterium atoms instead of hydrogen . This substitution can influence the rate of chemical reactions due to the kinetic isotope effect, potentially leading to different reaction pathways or outcomes .
Biochemical Pathways
Propane-d8 can be involved in various biochemical pathways, depending on the specific context of its use. For instance, in microbial synthesis of propane, the engineered valine pathway of E. coli and cyanobacterial aldehyde-deformylating oxygenase (ADO) can be used . The valine pathway produces isobutyraldehyde, which ADO then converts into propane .
Pharmacokinetics
Like other gases, it is likely to have high volatility and low solubility in water, which would influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of Propane-d8’s action is largely dependent on the specific reaction it is involved in. In combustion reactions, for example, it can contribute to the production of heat and various combustion products . In biochemical reactions, it can lead to the production of propane or other organic compounds .
特性
IUPAC Name |
1,1,1,2,2,3,3,3-octadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-AUOAYUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182931 | |
| Record name | Propane-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-d8 | |
CAS RN |
2875-94-7 | |
| Record name | Propane-d8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2875-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Deuterated Propane (Propane-d8) in scientific research?
A1: Propane-d8, with all its hydrogen atoms replaced by deuterium, serves as a valuable tool in various scientific disciplines. Its use stems from the distinct properties of deuterium, which, being an isotope of hydrogen, exhibits similar chemical behavior but differs in mass and nuclear spin. This isotopic substitution allows researchers to track reactions, probe mechanisms, and gain insights into molecular structure and dynamics.
Q2: How does Propane-d8 interact with zeolite catalysts, and what information can be gleaned from these interactions?
A: Studies using in situ 1H MAS NMR spectroscopy have revealed that Propane-d8 undergoes hydrogen/deuterium (H/D) exchange when adsorbed on zeolite H-ZSM-5 [, ]. This exchange occurs with both the methyl and methylene groups of Propane-d8, indicating their involvement in interactions with the acidic hydroxyl groups of the zeolite. Analyzing the kinetics of this exchange offers insights into the mechanism of propane activation on zeolite catalysts, suggesting the formation of a pentavalent transition state during the process [].
Q3: How does the ionization potential of Propane-d8 influence its behavior in radiolysis experiments with hydrocarbon mixtures?
A: Research on the radiolysis of binary hydrocarbon mixtures has demonstrated the role of ionization potential in intermolecular interactions []. When Propane-d8, with its lower ionization potential, is irradiated in the presence of hydrocarbons possessing higher ionization potentials, a phenomenon of charge transfer occurs. This transfer leads to enhanced production of D2 and HD. Conversely, this effect is diminished when the ionization potential order is reversed, highlighting the importance of ionization potential in dictating reaction pathways during radiolysis [].
Q4: Can you elaborate on the application of Propane-d8 in studying site-specific rate constants for hydrogen abstraction by hydroxyl radicals?
A: Propane-d8, along with other deuterated and non-deuterated alkanes, serves as a crucial probe for deciphering the site-specific kinetics of hydrogen abstraction by hydroxyl radicals []. By systematically substituting hydrogen with deuterium at specific positions in propane and analyzing the reaction rates, researchers can determine the individual rate constants for hydrogen abstraction from different carbon sites (primary and secondary). This information is invaluable for understanding combustion chemistry and atmospheric reaction mechanisms [].
Q5: Beyond experimental studies, has Propane-d8 found applications in computational chemistry, and if so, how?
A: Yes, Propane-d8 has been employed in computational chemistry, specifically in determining the harmonic force field of propane []. By utilizing experimental vibrational frequencies obtained from spectroscopic analyses of Propane-d8 and other partially deuterated propane isotopologues, researchers can refine the accuracy of computational models used to predict molecular vibrations. This approach enhances our understanding of molecular structure and dynamics [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


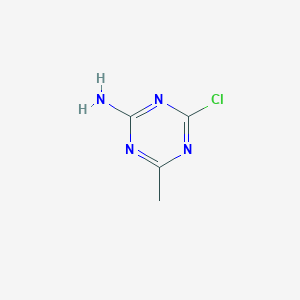
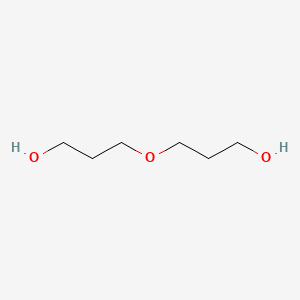


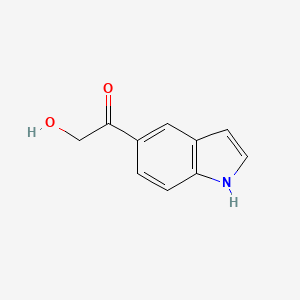
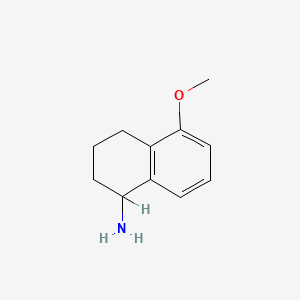

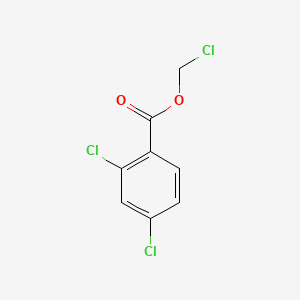

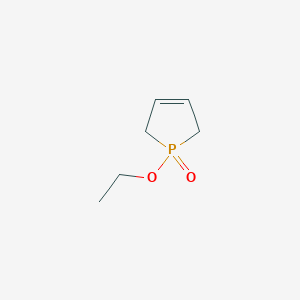

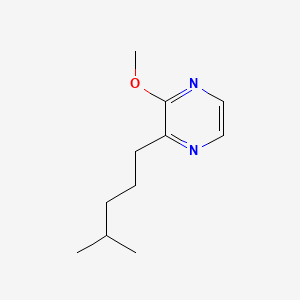
![7-(4-(Diethylamino)-2-ethoxyphenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1595490.png)
